molecular formula C10H18N2O2 B2582387 3-Hydroxy-[1,3'-bipiperidine]-2'-one CAS No. 2097865-14-8

3-Hydroxy-[1,3'-bipiperidine]-2'-one

Cat. No.: B2582387
CAS No.: 2097865-14-8
M. Wt: 198.266
InChI Key: LVVKQPCWAOFRDL-UHFFFAOYSA-N
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Description

3-Hydroxy-[1,3’-bipiperidine]-2’-one is a heterocyclic organic compound that features a piperidine ring system with a hydroxyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-[1,3’-bipiperidine]-2’-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a piperidine derivative, the introduction of a hydroxyl group and subsequent oxidation can lead to the formation of the desired compound. Reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-Hydroxy-[1,3’-bipiperidine]-2’-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

3-Hydroxy-[1,3’-bipiperidine]-2’-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-aryl acrylate: This compound also features a hydroxyl group and a ketone, but with an aryl group attached to the acrylate moiety.

    Bipyridine derivatives: These compounds have a similar bipiperidine structure but with different functional groups and substitutions.

Uniqueness

3-Hydroxy-[1,3’-bipiperidine]-2’-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-8-3-2-6-12(7-8)9-4-1-5-11-10(9)14/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVKQPCWAOFRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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